N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-3-27-17-8-6-15(7-9-17)21-19(24)12-16-13-28-20(22-16)23-29(25,26)18-10-4-14(2)5-11-18/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNJOFYPNCXJMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a compound of increasing interest due to its potential biological activities. This article focuses on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C23H25N3O4S
- Molecular Weight : 439.53 g/mol
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Inhibition of Osteoclastogenesis : Similar compounds have shown potential in inhibiting osteoclast formation, which is crucial in treating osteoporosis and other bone-related diseases. The compound may alter mRNA expressions of osteoclast-specific markers, leading to reduced bone resorption activity .
- Antimicrobial Properties : Compounds with similar thiazole structures have demonstrated antimicrobial activity against various pathogens, suggesting a potential role in treating infections .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
Study 1: Osteoclast Inhibition
A study investigated the effects of a related compound on osteoclastogenesis. Results showed that treatment with the compound significantly inhibited the formation of mature osteoclasts and reduced F-actin belt formation, which is critical for osteoclast function. The study concluded that such compounds could serve as therapeutic agents for osteoporosis .
Study 2: Antimicrobial Effects
Another research effort focused on the antimicrobial properties of thiazole derivatives. The study found that these compounds exhibited significant activity against resistant strains of bacteria, indicating their potential as novel antimicrobial agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide has shown promise as a lead compound in drug development due to its potential anti-inflammatory and analgesic properties. Its structural similarity to known analgesics suggests possible efficacy in pain management.
Case Study: Analgesic Activity
Research indicates that compounds with thiazole rings exhibit significant analgesic effects. In a study involving animal models, derivatives of thiazole were tested for their pain-relieving properties, showing comparable efficacy to traditional analgesics like ibuprofen.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. The sulfonamide component enhances its ability to inhibit bacterial growth.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis .
Cancer Research
Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of tumors. The thiazole moiety is known for its role in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cells
In a controlled experiment, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
Comparison with Similar Compounds
Mirabegron (β3-Adrenoceptor Agonist)
- Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide .
- Key differences: Substituents: Mirabegron has a 2-amino-thiazole ring and a β-hydroxy-phenylethylamino group, whereas the target compound features a 4-methylbenzenesulfonamido group. Biological activity: Mirabegron is a selective β3-adrenoceptor agonist used for overactive bladder syndrome , while the target compound’s activity remains unspecified but may differ due to its sulfonamido group.
- Pharmacological implications: The sulfonamido group in the target compound could alter receptor selectivity or metabolic stability compared to Mirabegron’s amino group.
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
- Structure: Features a 4-cyanophenyl substituent on the thiazole ring instead of sulfonamido .
Quinazolin-4-one Derivatives (Non-Toxic Glucokinase Activators)
- Example : 2-[2-(2-Ethyl-4-oxoquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]-N-(4-methoxyphenyl)acetamide .
- Key differences: Core structure: Quinazolinone-thiazole hybrids vs. the target compound’s simpler thiazole-acetamide scaffold. Activity: These derivatives are designed as non-toxic glucokinase activators , highlighting how structural complexity (e.g., fused rings) can shift therapeutic targets.
Indazole-Acetamide Analogues
- Example: 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide .
- Key differences :
Data Table: Comparative Analysis
Q & A
Q. What are the validated synthetic routes for N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide, and how do reaction conditions influence yield and purity?
Answer: The compound is synthesized via multi-step reactions, typically involving:
- Step 1: Formation of the thiazole core through cyclization of thiourea derivatives with α-halo ketones (e.g., 4-methylbenzenesulfonamido-thiourea) under reflux conditions.
- Step 2: Acetamide coupling via nucleophilic substitution between the thiazole intermediate and N-(4-ethoxyphenyl) acetamide precursors.
- Critical Conditions:
- Yield Optimization: Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >70% yield and >95% purity .
Q. How is structural integrity confirmed, and what analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and substituents (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm; sulfonamide NH at δ 10.2 ppm) .
- Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 458.12) .
- Infrared Spectroscopy (IR): Identifies key functional groups (e.g., C=O stretch at 1680 cm⁻¹, S=O stretch at 1150 cm⁻¹) .
- HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. What contradictions exist in reported bioactivity data for this compound, and how can experimental design address them?
Answer:
- Reported Data:
- Anticancer Activity: IC50 values range from 2.5 µM (HeLa cells) to >50 µM (MCF-7) due to assay variability (e.g., MTT vs. SRB assays) .
- Antimicrobial Activity: Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL against S. aureus) attributed to differences in bacterial strains and compound solubility .
- Resolution Strategies:
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
- Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for bacteria).
- Use solubility enhancers (e.g., DMSO with ≤0.1% final concentration) to minimize artifacts .
Q. How do structural modifications (e.g., sulfonamide vs. sulfonyl groups) impact target binding affinity and selectivity?
Answer:
- Key Structural Insights:
- Sulfonamide Group: Enhances hydrogen bonding with kinase ATP pockets (e.g., EGFR), improving IC50 by 3-fold compared to sulfonyl analogs .
- Ethoxyphenyl vs. Methoxyphenyl: Ethoxy improves metabolic stability (t₁/₂ > 4 hours in microsomes) due to reduced oxidative demethylation .
- Methodology:
- Molecular Docking: AutoDock Vina simulations reveal sulfonamide interactions with Tyr-104 residue in EGFR (ΔG = -9.2 kcal/mol) .
- SAR Studies: Replace the 4-methylbenzenesulfonamido group with 3-chlorobenzenesulfonamido to assess halogen effects on potency .
Q. What are the stability challenges under physiological conditions, and how can formulation mitigate degradation?
Answer:
- Degradation Pathways:
- Stabilization Strategies:
- Lyophilization: Increases shelf life (12 months at -20°C) by reducing hydrolytic activity.
- Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve plasma stability (t₁/₂ = 8 hours in rats) .
Q. Methodological Guidance
Q. How to resolve discrepancies in spectroscopic data during characterization?
- Issue: Split peaks in ¹H NMR due to rotamers from restricted acetamide bond rotation.
- Solution: Heat NMR sample to 60°C to coalesce peaks or use deuterated DMSO for better resolution .
Q. What computational tools are recommended for predicting metabolite profiles?
- Tools:
- SwissADME: Predicts Phase I/II metabolism (e.g., ethoxyphenyl → hydroxylation).
- Meteor Nexus: Identifies potential sulfonamide glucuronidation sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
